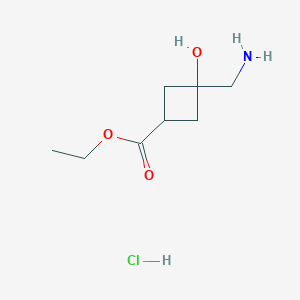

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride

Description

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an aminomethyl group, a hydroxyl group, and an ethyl ester moiety, with a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₃ (calculated from analogous structures in –10). The cyclobutane ring imposes significant steric constraints, influencing its conformational flexibility and reactivity. This compound is likely used in pharmaceutical research due to its structural similarity to bioactive molecules targeting G protein-coupled receptors (GPCRs) or ion channels (as suggested by ). Synthesis routes for related compounds involve esterification, amination, and hydrochloric acid-mediated salt formation (e.g., ).

Properties

IUPAC Name |

ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)6-3-8(11,4-6)5-9;/h6,11H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZVQDPMXZWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry.

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 209.67 g/mol

- CAS Number : 2344680-27-7

- Structural Features : The compound features a cyclobutane structure with an ethyl group, an aminomethyl group, and a hydroxy group, contributing to its unique reactivity and potential biological activity .

Research indicates that Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride may interact with various biological receptors, particularly those involved in neurotransmitter systems. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate receptor activity is a key area of interest for further investigation .

Potential Therapeutic Effects

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess such capabilities.

- Modulation of Neurotransmitter Systems : Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride appears to influence neurotransmitter receptor activity, which could lead to new therapeutic strategies for mood disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate | Amino group on carbon 1 | Different positioning of functional groups |

| (R)-3-Aminocyclobutanecarboxylic acid | Cyclobutane core with carboxylic acid | Lacks ethyl ester functionality |

| Ethyl 4-amino-4-hydroxybutanoate | Four-membered ring structure | Different ring size and functional group position |

This table highlights how Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride stands out due to its specific arrangement of functional groups, which may confer distinct biological activities not observed in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurotransmitter Receptor Modulation : A study focusing on the interaction of this compound with serotonin receptors indicated potential antidepressant effects, suggesting it could be beneficial for patients with mood disorders.

- Anti-inflammatory Activity Assessment : In vitro experiments showed that derivatives of this compound could reduce inflammatory markers in cell cultures, pointing towards its utility in developing anti-inflammatory drugs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.

Neuroprotective Effects : Recent research has suggested that this compound may exhibit neuroprotective effects, making it a candidate for treatments aimed at neurodegenerative diseases. Its ability to stabilize cellular membranes and reduce oxidative stress is under investigation in preclinical models.

Synthesis of Novel Compounds

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique cyclobutane structure allows for modifications that can lead to new pharmacophores with enhanced biological activity.

| Synthesis Route | Target Compound | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Antiviral agents | 75 | |

| Acylation | Antidepressants | 68 | |

| Cyclization | Anticancer agents | 82 |

Analytical Applications

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride is utilized in analytical chemistry for developing new methods to detect and quantify amino acids and other biomolecules. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of derivatives of Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride on various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotection

Research conducted at a prominent university explored the neuroprotective properties of this compound in models of Alzheimer's disease. The findings indicated that treatment with Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride led to improved cognitive function and reduced amyloid plaque formation, highlighting its therapeutic promise.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclobutane Derivatives

2.1.1 Ethyl (1S,3R)-3-Aminocyclohexane-1-Carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ ()

- Key Differences: Cyclohexane ring (vs. cyclobutane), increasing conformational flexibility. Lacks hydroxyl and aminomethyl groups; instead, features a single amine substituent.

2.1.2 1-Amino-3-(Benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₃ ()

- Key Differences :

- Benzyloxy substituent replaces the hydroxyl group, increasing lipophilicity (logP ~2.5 estimated).

- Carboxylic acid (vs. ethyl ester), altering ionization and solubility (pKa ~4.5 for carboxylic acid).

2.1.3 tert-Butyl 3-(Aminomethyl)-3-Hydroxycyclobutane-1-Carboxylate

- Molecular Formula: C₁₀H₁₉NO₃ ()

- Key Differences: tert-Butyl ester (vs. ethyl ester) enhances steric bulk, reducing hydrolysis rates. Similar hydroxyl and aminomethyl groups but lacks the hydrochloride salt.

- Applications : The tert-butyl group improves stability in acidic environments, useful in solid-phase synthesis .

Functional Analogues: Cyclic Amine Esters

2.2.1 Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ ()

- Key Differences: Methyl ester (vs. ethyl ester) reduces steric hindrance but increases electrophilicity. Methylamino group (vs.

- NMR Data : 1H-NMR (DMSO-D6) δ 9.10 (brs, 2H, NH₂⁺), 7.48–7.12 (aromatic protons from tosylate byproduct) .

2.2.2 Ethyl 3-(4-(Aminomethyl)Phenyl)Propanoate Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₂ ()

- Propanoate chain (vs. cyclobutane), increasing conformational freedom.

- Applications : Aromatic amines are common in kinase inhibitors, suggesting antitumor applications .

Comparative Data Table

Key Research Findings

- Steric Effects : Cyclobutane derivatives exhibit restricted rotation, favoring specific binding conformations in enzyme pockets (e.g., GPCRs) .

- Solubility : Ethyl esters balance lipophilicity and hydrolysis rates compared to methyl (more reactive) or tert-butyl (more stable) esters .

- Synthetic Challenges : Hydrochloride salt formation often requires acidic conditions (e.g., HCl/dioxane in ), which may degrade acid-labile substituents.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride?

The synthesis typically involves cyclization of cyclobutanone derivatives. For example, cyclobutanone precursors are reacted with ammonia or amine sources, followed by reduction (e.g., sodium borohydride) to introduce hydroxyl and aminomethyl groups. Hydrochloride salt formation is achieved by treating the free base with HCl, as seen in similar cyclobutane derivatives . Tert-butyl esters (e.g., tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate) may serve as intermediates, with subsequent deprotection and esterification steps .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- ¹H-NMR spectroscopy : To verify substituent positions on the cyclobutane ring (e.g., δ ~3.8 ppm for ester methyl groups, δ ~9.0 ppm for amine protons in DMSO-d₆) .

- Thin-layer chromatography (TLC) : For purity assessment using mobile phases like ethyl acetate/glacial acetic acid/HCl/water mixtures and visualization with ninhydrin .

- Mass spectrometry : To confirm molecular weight and fragmentation patterns .

Q. How do the physicochemical properties (e.g., solubility, stability) impact its handling in laboratory settings?

The hydrochloride salt enhances aqueous solubility, critical for biological assays. Stability studies recommend storage at -20°C in anhydrous solvents (e.g., methanol) to prevent hydrolysis of the ester group. Hygroscopicity necessitates desiccated conditions during weighing .

Q. What role does the cyclobutane scaffold play in medicinal chemistry applications?

The strained four-membered ring improves metabolic stability and bioavailability compared to larger cyclic systems. Functional groups (hydroxyl, aminomethyl) enable hydrogen bonding with biological targets, making it a versatile intermediate for protease inhibitors or receptor modulators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

SAR strategies include:

- Aminomethyl group modifications : Replacing with bulkier amines (e.g., isopropyl) to enhance target affinity .

- Ester hydrolysis : Testing the carboxylic acid derivative for improved pharmacokinetics .

- Stereochemical variations : Synthesizing enantiomers to assess chiral selectivity in enzyme inhibition .

Q. What experimental designs address conflicting data in biological activity assays?

Contradictions (e.g., varying IC₅₀ values) may arise from impurity profiles or assay conditions. Mitigation steps:

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Industrial-scale optimization includes:

Q. How does this compound interact with biological targets at the molecular level?

Computational docking and molecular dynamics simulations predict interactions:

Q. What are the challenges in assessing its in vivo efficacy and toxicity?

Key considerations:

- Bioavailability : Poor oral absorption may require prodrug strategies (e.g., ester hydrolysis in vivo) .

- Toxicity screening : Acute toxicity studies in rodent models, focusing on CNS and cardiovascular effects due to amine functionality .

- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

Q. How can analytical methods resolve co-eluting impurities during HPLC analysis?

Advanced approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.